5-(1-Chloroethyl)-1,2,4-oxadiazole
Overview
Description
Oxadiazoles are an important class of heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves reactions with alkyl halides . For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine can lead to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of related compounds can be built using molecular simulation technology . The process of interaction between the reagent and the mineral surface can be simulated, and the interaction energy can be calculated by density functional theory (DFT) .Chemical Reactions Analysis
The important chemistry of alkyl halides includes nucleophilic displacement and elimination reactions . The reactivity of alkyl halides can be influenced by factors such as temperature and the presence of a strong base .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the general formula for a cycloalkane composed of n carbons is CnH2n .Scientific Research Applications
Apoptosis Induction and Anticancer Potential
Research has identified variants of the 1,2,4-oxadiazole compound as novel apoptosis inducers, with potential as anticancer agents. Specifically, a derivative of this compound has shown activity against certain breast and colorectal cancer cell lines. These compounds can induce apoptosis and arrest cells in the G(1) phase. They target TIP47, an IGF II receptor binding protein, suggesting their potential in targeted cancer therapies (Zhang et al., 2005).
Bioisosteric Properties in Medicinal Chemistry
Oxadiazoles, including the 1,2,4-oxadiazole ring, are frequently used in medicinal chemistry due to their bioisosteric properties, often replacing ester and amide functionalities in drug molecules. They demonstrate significant differences in properties like lipophilicity, metabolic stability, and solubility compared to their isomeric counterparts, which can be crucial in drug development (Boström et al., 2012).
Synthesis and Chemical Applications
1,2,4-Oxadiazole derivatives have been synthesized using various methods, including ultrasound-promoted synthesis. This approach has yielded better outcomes compared to conventional methods, in terms of reaction times and yields. The versatility in the synthesis process allows for a broad spectrum of oxadiazoles to be produced, which are crucial in various chemical applications (Bretanha et al., 2011).
Diverse Biological Activities
The 1,2,4-oxadiazole ring is recognized for its wide spectrum of biological activities. This heterocyclic ring is considered an excellent framework for novel drug development due to its unique properties. The interest in the biological applications of 1,2,4-oxadiazoles has significantly increased, leading to the discovery of drugs containing this unit (Biernacki et al., 2020).
Green Chemistry Synthesis
1,2,4-Oxadiazoles are synthesized via environmentally friendly methods, like microwave-mediated synthesis. This approach is not only efficient but also aligns with the principles of green chemistry, making the production of these compounds more sustainable (Moura et al., 2019).
Applications in Materials Science
Apart from medicinal applications, 1,2,4-oxadiazoles have uses in materials science. They have been applied in the modification of polymers and macromolecules, and their synthesis can be fine-tuned to suit specific applications in materials science (Pace et al., 2015).
Energetic Material Development
1,2,4-Oxadiazole derivatives are being explored for their potential in creating energetic compounds. Their synthesis from versatile starting materials has led to compounds with high detonation performances, making them candidates for use in explosives and other high-energy applications (Yan et al., 2017).
Mechanism of Action
While specific information on the mechanism of action of “5-(1-Chloroethyl)-1,2,4-oxadiazole” is not available, oxazole derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-chloroethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPORBCZAHKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249702-53-1 | |
Record name | 5-(1-chloroethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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